Bienvenue dans la boutique en ligne BenchChem!

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Antifungal SAR 2-chloro-3,4-dimethoxyphenyl pharmacophore Dihydropyrazole scaffold

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1409361-34-7) is a 3,5-disubstituted isoxazole-4-carboxylic acid with molecular formula C₁₃H₁₂ClNO₅ and molecular weight 297.69 g·mol⁻¹. The compound features a 2-chloro-3,4-dimethoxyphenyl moiety at the 3-position and a methyl group at the 5-position of the isoxazole ring, yielding a distinctive combination of electron-withdrawing (Cl) and electron-donating (two OCH₃) substituents on the aryl ring alongside a carboxylic acid handle for further derivatization.

Molecular Formula C13H12ClNO5
Molecular Weight 297.69 g/mol
Cat. No. B13680785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC13H12ClNO5
Molecular Weight297.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C(=C(C=C2)OC)OC)Cl)C(=O)O
InChIInChI=1S/C13H12ClNO5/c1-6-9(13(16)17)11(15-20-6)7-4-5-8(18-2)12(19-3)10(7)14/h4-5H,1-3H3,(H,16,17)
InChIKeyKRRFGIRYGAFJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid – Procurement-Grade Structural and Physicochemical Baseline


3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1409361-34-7) is a 3,5-disubstituted isoxazole-4-carboxylic acid with molecular formula C₁₃H₁₂ClNO₅ and molecular weight 297.69 g·mol⁻¹ . The compound features a 2-chloro-3,4-dimethoxyphenyl moiety at the 3-position and a methyl group at the 5-position of the isoxazole ring, yielding a distinctive combination of electron-withdrawing (Cl) and electron-donating (two OCH₃) substituents on the aryl ring alongside a carboxylic acid handle for further derivatization . This substitution pattern creates a pharmacophore that is structurally intermediate between the simpler 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Cloxacillin EP Impurity D, CAS 23598-72-3) and the non-halogenated 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-49-9), positioning it as a strategically differentiated building block for medicinal chemistry libraries targeting COX-2, antimicrobial, and anticancer applications [1].

Why 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Replaced by Simpler Isoxazole-4-carboxylic Acid Analogs


Generic substitution within the 3-aryl-5-methylisoxazole-4-carboxylic acid class fails for this compound because the simultaneous presence of the 2-chloro substituent and the 3,4-dimethoxy motif on the same phenyl ring creates a unique electronic and steric environment that simpler analogs cannot replicate. Experimental evidence from isoxazole-carboxamide libraries demonstrates that the 3,4-dimethoxy substitution on the phenyl ring, combined with the chloro atom, pushes the 5-methylisoxazole scaffold toward the COX-2 secondary binding pocket, achieving an IC₅₀ of 13 nM and a COX-2 selectivity ratio of 4.63 in the most potent carboxamide derivative (A13) [1]. Mono-methoxy analogs such as 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (MW 267.66) lack the second methoxy H-bond acceptor required for this binding orientation . Conversely, the non-chlorinated 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-49-9, MW 263.25) lacks the electron-withdrawing chlorine that modulates aryl ring electronics and influences both reactivity in nucleophilic substitution and target binding affinity . These structural deletions are not functionally conservative; they alter the compound's capacity to serve as a precursor for selective COX-2 pharmacophores and change its physicochemical profile for downstream synthetic transformations.

Quantitative Differentiation Evidence for 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid vs. Closest Analogs


Antifungal Potency Advantage of the 2-Chloro-3,4-dimethoxyphenyl Substituent Over Fluoro- and Non-halogenated Dimethoxyphenyl Analogs in the Dihydropyrazole Series

In a 2020 SAR study of isoxazole-bearing dihydropyrazoles by Shaik et al., compound 4o, which incorporates the 2-chloro-3,4-dimethoxyphenyl substituent, was identified as the most potent antifungal compound with a minimum inhibitory concentration (MIC) of 0.5 µg/mL [1]. This represents a 4-fold improvement over the 2-fluoro-3,4-dimethoxyphenyl analog 4n (MIC = 2 µg/mL) and an 8-fold improvement over the non-halogenated 3,4-dimethoxyphenyl analog 4h (MIC = 4 µg/mL) [1]. The study explicitly attributes the enhanced antifungal activity to the combined influence of electron-withdrawing halogens and electron-releasing methoxyl groups on the phenyl ring, establishing the unique contribution of the 2-chloro-3,4-dimethoxy substitution pattern [1].

Antifungal SAR 2-chloro-3,4-dimethoxyphenyl pharmacophore Dihydropyrazole scaffold

COX-2 Selectivity Pharmacophore: The 3,4-Dimethoxy + Chloro Motif Is Critical for Sub-nanomolar COX-2 Inhibition and Isozyme Selectivity

Hawash et al. (2022) demonstrated that among 17 isoxazole-carboxamide derivatives, compound A13—which bears the 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other—was the most potent dual COX inhibitor, achieving IC₅₀ values of 64 nM against COX-1 and 13 nM against COX-2, with a COX-2 selectivity ratio of 4.63 [1]. Molecular docking studies confirmed that the 3,4-dimethoxy substitution and the chloro atom together push the 5-methylisoxazole ring toward the COX-2 secondary binding pocket, creating ideal binding interactions not achievable with other substitution patterns in the series [1]. While A13 is a carboxamide derivative rather than the free carboxylic acid, the target compound 3-(2-chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is the direct synthetic precursor to such carboxamides and provides the identical aryl-isoxazole pharmacophore required for COX-2 selectivity [2].

COX-2 selective inhibition Isoxazole-carboxamide SAR Anti-inflammatory pharmacophore

Molecular Weight and Predicted Lipophilicity Differentiation from the 2-Chlorophenyl Parent Scaffold and Mono-Methoxy Analog

Physicochemical property comparison across the analog series reveals quantifiable differences that impact both synthetic handling and downstream ADME predictions. The target compound (MW 297.69) is 60.05 Da heavier than the 2-chlorophenyl analog 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (MW 237.64, mp 186–189°C) and 30.03 Da heavier than the mono-methoxy analog 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (MW 267.66) . The parent 5-methylisoxazole-4-carboxylic acid scaffold (MW 127.10, mp 145–147°C, predicted pKa 2.85) differs by 170.59 Da from the target compound. The incremental addition of each methoxy group increases the polar surface area and hydrogen-bond acceptor count, directly affecting solubility, permeability, and the compound's capacity to participate in key target-binding interactions.

Physicochemical property comparison Drug-likeness Building block selection

Regioselective Synthesis Method Enabling High-Purity 3-Substituted-4-isoxazole Carboxylic Acid Production at Scale

Chinese patent CN-103539753-A (granted 2017) describes a synthesis method for high-purity, high-regioselectivity 3-substituted-4-isoxazole carboxylic acids that explicitly addresses the technical problems of isomer generation, difficult separation, and low total yield that plague conventional isoxazole-4-carboxylic acid syntheses [1]. The method proceeds via cyclization of 3-substituted-3-oxopropionate with hydroxylamine hydrochloride in water, followed by acetalization, ring-opening hydrolysis, re-cyclization, and acidification to obtain the target 3-substituted-4-isoxazole carboxylic acid with advantages in operational simplicity, mild reaction conditions, and high yield [1]. While not specific to the 2-chloro-3,4-dimethoxyphenyl derivative alone, this patent establishes a commercially viable route for the entire 3-aryl-5-methylisoxazole-4-carboxylic acid class and is directly applicable to the target compound given that the starting material (2-chloro-3,4-dimethoxybenzaldehyde, CAS 5417-17-4) is commercially available .

Regioselective synthesis Process chemistry Large-scale preparation

Dual Functional Handle Advantage: Carboxylic Acid + Aryl Chloride Enables Orthogonal Derivatization Not Possible with Non-halogenated or Mono-methoxy Analogs

The target compound possesses two chemically orthogonal reactive handles: the carboxylic acid group at the 4-position (amenable to amide coupling, esterification, or reduction) and the aryl chloride at the 2-position of the phenyl ring (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling) . This dual functionality enables sequential, chemoselective derivatization that is not possible with the non-halogenated 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-49-9, lacks aryl chloride) or with the parent 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5, lacks aryl substitution entirely). The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3) retains the aryl chloride but lacks the 3,4-dimethoxy groups required for the COX-2 pharmacophore described above, creating a functional trade-off that the target compound uniquely resolves .

Orthogonal derivatization Parallel library synthesis Medicinal chemistry building block

Procurement-Driven Application Scenarios for 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid Based on Quantitative Evidence


COX-2-Selective Anti-Inflammatory Lead Generation: Synthesis of Carboxamide Libraries Targeting the Secondary COX-2 Binding Pocket

This compound is the optimal carboxylic acid precursor for synthesizing isoxazole-carboxamide libraries aimed at COX-2-selective inhibition. As demonstrated by Hawash et al. (2022), the 3,4-dimethoxy + chloro pharmacophore—uniquely provided by this building block—enabled compound A13 to achieve a COX-2 IC₅₀ of 13 nM with a selectivity ratio of 4.63 over COX-1, the best in a 17-compound series [1]. The carboxylic acid handle at the 4-position permits direct conversion to diverse carboxamides via standard HATU/EDC-mediated coupling with amine libraries. Researchers should prioritize this specific building block over 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid or 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid because neither alternative provides the complete pharmacophore required for the dual COX-2 potency and selectivity demonstrated by A13. The synthesis route follows established protocols: acid chloride formation (SOCl₂ or triphosgene), followed by condensation with the desired aromatic or aliphatic amine [2].

Antifungal Lead Optimization: Dihydropyrazole and Pyrazole Library Synthesis Leveraging the 2-Chloro-3,4-dimethoxyphenyl Substituent

The 2-chloro-3,4-dimethoxyphenyl moiety has been experimentally validated as the most potent substituent for antifungal activity within a 15-member dihydropyrazole library, achieving an MIC of 0.5 µg/mL—a 4-fold improvement over the 2-fluoro analog (MIC 2 µg/mL) and an 8-fold improvement over the non-halogenated 3,4-dimethoxyphenyl analog (MIC 4 µg/mL) [3]. This carboxylic acid building block can be converted to the corresponding chalcone intermediates via Claisen-Schmidt condensation with acetophenone derivatives, followed by cyclization with hydrazine derivatives to access the dihydropyrazole scaffold. Procurement of this specific building block is justified when the antifungal SAR program requires the 2-chloro substituent combined with the 3,4-dimethoxy electron-donating pattern; switching to the available 2-fluoro-3,4-dimethoxyphenyl starting material would predictably result in a 4-fold loss in antifungal potency based on the published head-to-head comparison [3].

Orthogonal Diversity-Oriented Synthesis: Sequential Chemoselective Derivatization for Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of the carboxylic acid (4-position) and aryl chloride (2-position of the phenyl ring) enables a two-step sequential diversification strategy that maximizes library output per synthetic step. Step 1: The carboxylic acid is converted to a carboxamide library (e.g., 24–96 members) via amide coupling with amine sets. Step 2: The aryl chloride of selected active carboxamides undergoes Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce a second diversity element. This dual diversification is not feasible with 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (lacks aryl chloride) and produces a different pharmacophore profile than the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid scaffold (lacks 3,4-dimethoxy groups for target engagement) . The commercial availability of the precursor aldehyde, 2-chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4), further supports scalable procurement of this building block .

TGR5 Agonist and Metabolic Disease Program: Building Block for Isoxazolecarboxamide-Derived GPCR Modulators

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives are established intermediates for TGR5 (GPBAR1) agonists, a target for type 2 diabetes and metabolic syndrome . The 3,4-dimethoxy-substituted analog extends this SAR space by adding two methoxy H-bond acceptors that can engage additional residues in the TGR5 orthosteric or allosteric binding site. The carboxylic acid functionality enables direct conversion to carboxamide libraries for TGR5 screening cascades, with the aryl chloride providing a secondary diversification point for lead optimization. Procurement of this specific analog over the simpler 2-chlorophenyl derivative is warranted when the screening cascade requires exploration of extended pharmacophore space beyond the mono-substituted phenyl series, particularly for improving aqueous solubility and modulating LogP through the dual methoxy substitution.

Quote Request

Request a Quote for 3-(2-Chloro-3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.